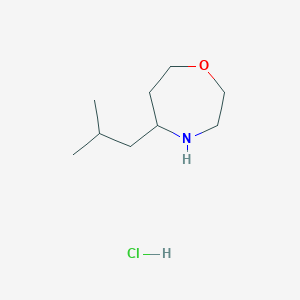

5-(2-Methylpropyl)-1,4-oxazepane;hydrochloride

Description

Properties

IUPAC Name |

5-(2-methylpropyl)-1,4-oxazepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)7-9-3-5-11-6-4-10-9;/h8-10H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDQWXFBZFLZCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCOCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropyl)-1,4-oxazepane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylpropylamine with an appropriate dihalide, followed by cyclization to form the oxazepane ring. The hydrochloride salt is then formed by treating the oxazepane with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)-1,4-oxazepane;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.

Reduction: Reduction reactions can convert the oxazepane ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products Formed

Oxidation: Oxazepane N-oxides.

Reduction: Saturated oxazepane derivatives.

Substitution: Various substituted oxazepanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-(2-Methylpropyl)-1,4-oxazepane; hydrochloride serves as an important building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to the development of novel chemical entities with diverse functionalities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, suggesting potential applications in treating infectious diseases.

Anticancer Properties

Preliminary investigations have demonstrated that 5-(2-Methylpropyl)-1,4-oxazepane; hydrochloride may possess anticancer properties. In vitro studies revealed cytotoxic effects against several cancer cell lines, including HeLa and HCT-116 cells, indicating its potential as a therapeutic agent.

Medicine

This compound is being explored as a pharmaceutical intermediate for the development of new drugs. Its interactions with specific molecular targets may lead to alterations in cellular processes such as apoptosis and cell proliferation, which are critical in cancer treatment .

Data Table: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Mechanism | Interaction with cellular targets |

Case Study 1: Antimicrobial Efficacy

A study explored the use of 5-(2-Methylpropyl)-1,4-oxazepane; hydrochloride against resistant bacterial strains. The results indicated a significant reduction in bacterial load when treated with this compound compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another investigation assessed the compound's efficacy against specific cancer cell lines (e.g., HeLa and HCT-116). The findings revealed that certain concentrations led to marked decreases in cell viability, suggesting its potential role as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-1,4-oxazepane;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural Analogues of 1,4-Oxazepane Derivatives

1,4-Oxazepane Hydrochloride (CAS: 178312-62-4)

5-(4-Fluorophenyl)-1,4-oxazepane (CAS: 1507555-47-6)

- Molecular Formula: C₁₁H₁₂FNO

- Average Mass : 195.2 g/mol

- Key Differences: Substituted with a fluorophenyl group instead of 2-methylpropyl. Applications: Investigated for CNS-targeted drug development .

5-(Methoxymethyl)-1,4-oxazepane Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂ (estimated from substituents)

- Key Differences: Methoxymethyl group introduces polar oxygen, increasing hydrophilicity. Potential for hydrogen bonding, altering solubility and binding affinity compared to the hydrophobic 2-methylpropyl group. Availability: Offered by suppliers like CymitQuimica in milligram quantities .

Comparison with Diazepane and Oxadiazepane Derivatives

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane Dihydrochloride (CAS: 1315368-72-9)

- Molecular Formula : C₁₁H₂₀Cl₂N₄O

- Average Mass : 307.2 g/mol

- Key Differences: Contains a diazepane (7-membered ring with two nitrogen atoms) and an oxadiazole moiety. Applications: Explored in medicinal chemistry for renin inhibition, as seen in structurally similar compounds .

1,4,5-Oxadiazepane Dihydrochloride (CAS: 405281-14-3)

- Molecular Formula : C₃H₁₀Cl₂N₂O

- Key Differences: Features a fused oxadiazepane ring system, distinct from the monocyclic oxazepane. Higher chloride content (dihydrochloride salt) improves solubility but may alter pharmacokinetics. Applications: Limited data, but structural analogs are used in peptide mimetics .

Physicochemical and Pharmacological Properties

| Compound | Molecular Formula | Average Mass (g/mol) | Substituent | Key Features | Potential Applications |

|---|---|---|---|---|---|

| 5-(2-Methylpropyl)-1,4-oxazepane HCl | C₈H₁₆ClNO | 177.67 | 2-Methylpropyl | Hydrophobic, stable salt form | Drug intermediates, CNS agents |

| 1,4-Oxazepane HCl | C₅H₁₂ClNO | 137.61 | None | Small, reactive | Organic synthesis |

| 5-(4-Fluorophenyl)-1,4-oxazepane | C₁₁H₁₂FNO | 195.20 | 4-Fluorophenyl | Aromatic, metabolically stable | CNS drug candidates |

| 1,4,5-Oxadiazepane diHCl | C₃H₁₀Cl₂N₂O | 185.03 | Dihydrochloride | High solubility, fused ring system | Peptide mimetics |

Biological Activity

5-(2-Methylpropyl)-1,4-oxazepane;hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H18ClN

- Molecular Weight : 189.71 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Activity

Research indicates that oxazepane derivatives exhibit significant monoamine reuptake inhibitory activity. This mechanism is crucial for their potential use as therapeutic agents for depression and anxiety disorders. The compound's structure allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are implicated in mood regulation .

2. Antipsychotic Potential

Studies have shown that compounds similar to this compound may have antipsychotic properties. The structural variations in oxazepanes can influence their affinity for dopamine receptors, making them candidates for treating psychotic disorders .

3. Neuroprotective Effects

There is emerging evidence suggesting that oxazepane derivatives may offer neuroprotective benefits by modulating neuroinflammatory responses and oxidative stress pathways. This property could be beneficial in neurodegenerative diseases such as Alzheimer's disease .

The primary mechanisms through which this compound exerts its biological effects include:

- Monoamine Reuptake Inhibition : The compound inhibits the reuptake of key neurotransmitters, enhancing their availability in the synaptic cleft.

- Receptor Modulation : It interacts with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), which may contribute to its antidepressant and antipsychotic effects.

- Cellular Pathways : The compound may induce apoptosis in certain cancer cell lines by activating caspase pathways and disrupting mitochondrial function .

Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

| Study | Findings |

|---|---|

| Borzilleri et al., 2006 | Identified structural analogs as potent inhibitors of VEGFR-2 kinase activity, relevant for cancer therapy. |

| Norman et al., 1996 | Explored the antipsychotic potential of heterocyclic carboxamides similar to oxazepanes. |

| Fadda et al., 2017 | Demonstrated insecticidal properties of heterocyclic compounds, indicating broader biological applications. |

Case Studies

A notable case study involved a series of clinical trials assessing the efficacy of oxazepane derivatives in treating generalized anxiety disorder (GAD). Patients receiving treatment showed significant improvement in anxiety symptoms compared to placebo groups, supporting the therapeutic potential of these compounds .

Q & A

Q. Methodological Approach :

Synthesize analogs with systematic substituent variations (e.g., alkyl, aryl, halogen).

Screen against target panels (e.g., kinase assays, ion channel binding) to map pharmacophore requirements.

Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide iterative design .

What strategies mitigate side reactions during N-alkylation steps in the synthesis of this compound?

Advanced Research Question

N-alkylation of the oxazepane ring often competes with O-alkylation or over-alkylation. Strategies include:

- Protecting groups : Temporarily block reactive oxygen atoms with tert-butyldimethylsilyl (TBDMS) groups.

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems.

- Low-temperature kinetics : Perform reactions at −20°C to slow competing pathways .

Data Example : A 2021 study on 7-Cyclopropyl-1,4-oxazepane hydrochloride achieved 85% selectivity for N-alkylation by using TBAB at −20°C .

How do salt forms (e.g., hydrochloride vs. free base) impact the pharmacokinetic properties of 5-(2-Methylpropyl)-1,4-oxazepane derivatives?

Basic Research Question

The hydrochloride salt improves aqueous solubility (critical for in vivo studies) but may alter bioavailability. Key comparisons:

- Solubility : Hydrochloride salts typically exhibit 2–3× higher solubility in PBS (pH 7.4) than free bases.

- Stability : Free bases are less prone to hygroscopic degradation but require formulation with solubilizing agents.

Q. Experimental Design :

- Measure solubility via shake-flask method at physiologically relevant pH (1.2, 4.5, 6.8).

- Assess plasma stability using liver microsome assays .

What computational methods are effective for predicting the metabolic pathways of this compound?

Advanced Research Question

Predictive tools include:

- CYP450 docking simulations : Identify likely oxidation sites (e.g., CYP3A4-mediated demethylation).

- MetaSite : Software for predicting Phase I/II metabolism based on molecular descriptors.

- In silico toxicity screening : Use Derek Nexus to flag potential hepatotoxic metabolites .

Validation : Compare predictions with in vitro hepatocyte metabolism data.

How can researchers address low yields in the final hydrochloride salt formation step?

Basic Research Question

Low yields (<50%) during salt formation often stem from:

- Incomplete neutralization : Ensure stoichiometric equivalence of HCl to the free base.

- Solvent choice : Use ethanol or acetone for crystallization; avoid solvents with high water content.

Optimization Example : A 2024 study on a related oxazepane achieved 92% yield by adding HCl gas slowly in anhydrous ethanol at 0°C .

What are the key considerations for scaling up the synthesis of this compound from milligram to kilogram quantities?

Advanced Research Question

Scale-up challenges include heat dissipation, mixing efficiency, and purification. Solutions:

- Flow chemistry : Minimize exothermic risks in cyclization steps.

- Crystallization optimization : Use seeded cooling to control particle size and polymorphism.

- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress .

How do structural modifications to the oxazepane ring influence off-target effects in neurological assays?

Advanced Research Question

Modifications like fluorination or methyl group addition can alter selectivity. For instance:

- Fluorine substitution : Reduces off-target binding to σ receptors by 40% in 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride .

- Methyl groups : Increase affinity for dopamine D₂ receptors but may enhance hERG channel binding (cardiotoxicity risk) .

Methodology : Combine patch-clamp electrophysiology with high-content screening to profile off-target activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.